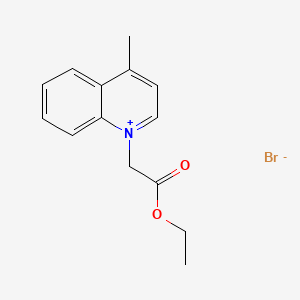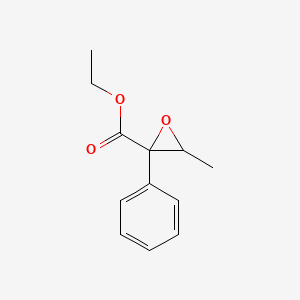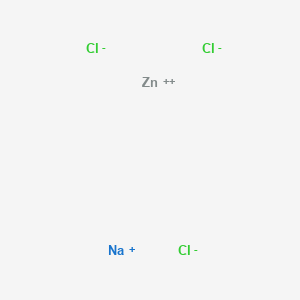
Sodium zinc chloride (1/1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium zinc chloride (1/1/3) is an ionic compound composed of sodium, zinc, and chloride ions in a specific stoichiometric ratio. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium zinc chloride can be synthesized through the reaction of sodium chloride with zinc chloride in an aqueous solution. The reaction typically involves dissolving equimolar amounts of sodium chloride and zinc chloride in water, followed by crystallization to obtain the desired compound.
Industrial Production Methods: Industrial production of sodium zinc chloride often involves the use of high-purity reactants and controlled reaction conditions to ensure the formation of the compound in the desired stoichiometric ratio. The process may include steps such as filtration, evaporation, and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium zinc chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between reactants.
Substitution Reactions: Where one ion in the compound is replaced by another ion.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Often involve reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution Reactions: Typically involve the use of other halide salts or metal ions in aqueous solutions.
Major Products Formed:
Oxidation-Reduction Reactions: Can produce zinc oxide and sodium chloride as major products.
Substitution Reactions: May result in the formation of different metal chlorides and sodium salts.
Wissenschaftliche Forschungsanwendungen
Sodium zinc chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of batteries, as a corrosion inhibitor, and in the manufacturing of textiles and paper.
Wirkmechanismus
The mechanism of action of sodium zinc chloride involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and modulate signaling pathways. Sodium ions contribute to maintaining osmotic balance and electrical neutrality in solutions.
Vergleich Mit ähnlichen Verbindungen
Sodium chloride:
Zinc chloride: Used in organic synthesis, as a dehydrating agent, and in the production of batteries.
Potassium chloride: Used as a fertilizer, in medical treatments, and in food processing.
Uniqueness of Sodium Zinc Chloride: Sodium zinc chloride is unique due to its specific stoichiometric ratio and the combined properties of sodium and zinc ions. This compound exhibits distinct chemical reactivity and applications that are not observed in its individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
64417-99-8 |
|---|---|
Molekularformel |
Cl3NaZn |
Molekulargewicht |
194.7 g/mol |
IUPAC-Name |
sodium;zinc;trichloride |
InChI |
InChI=1S/3ClH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3 |
InChI-Schlüssel |
HYEKBBUUXFWKKZ-UHFFFAOYSA-K |
Kanonische SMILES |
[Na+].[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


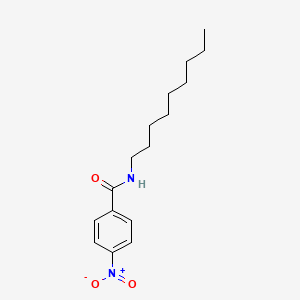
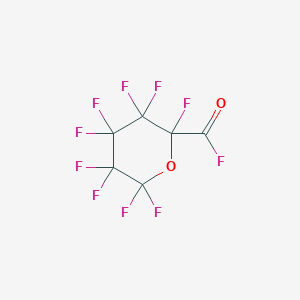
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
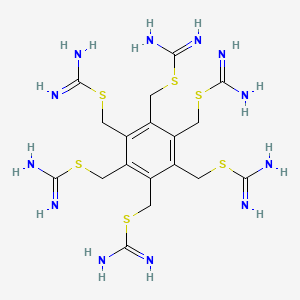
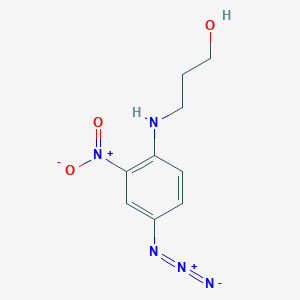
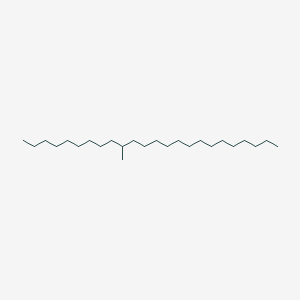
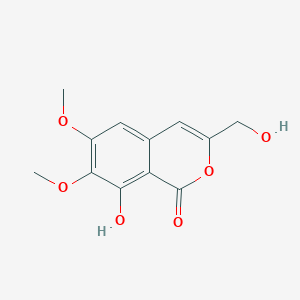

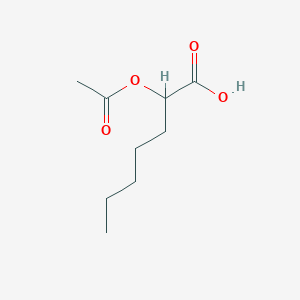
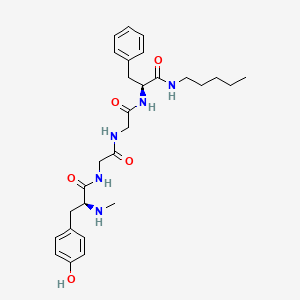
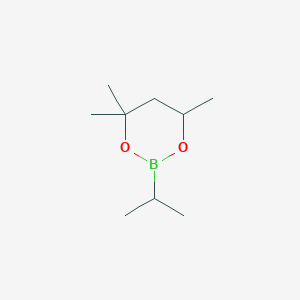
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)
